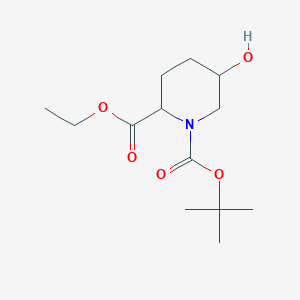

1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate

CAS No.: 1785721-13-2

Cat. No.: VC5012177

Molecular Formula: C13H23NO5

Molecular Weight: 273.329

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1785721-13-2 |

|---|---|

| Molecular Formula | C13H23NO5 |

| Molecular Weight | 273.329 |

| IUPAC Name | 1-O-tert-butyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C13H23NO5/c1-5-18-11(16)10-7-6-9(15)8-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3 |

| Standard InChI Key | QXPPPWXTNBWACT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)O |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 1-O-tert-butyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate, reflects its stereochemical configuration and functional group arrangement. Key structural attributes include:

-

A six-membered piperidine ring with a hydroxyl group (-OH) at the 5-position.

-

Two ester groups: a tert-butyl carbamate at the 1-position and an ethyl ester at the 2-position.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.33 g/mol |

| CAS Number | 1785721-13-2 |

| SMILES | CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)O |

| InChIKey | QXPPPWXTNBWACT-UHFFFAOYSA-N |

| Solubility | Not publicly available |

The hydroxyl group enhances hydrogen-bonding potential, while the tert-butyl and ethyl esters contribute to steric bulk and lipophilicity, respectively. These properties influence its solubility and reactivity in synthetic applications.

Applications in Organic Synthesis and Drug Development

Piperidine derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules. 1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate functions as a multifunctional building block in:

-

Peptidomimetics: The piperidine ring mimics peptide backbones, enabling the design of protease inhibitors.

-

Alkaloid Synthesis: Intermediate for natural product derivatives with antiviral or anticancer activity.

-

Kinase Inhibitors: Modular synthesis of compounds targeting ATP-binding sites in kinases.

Case Study: Role in CNS Drug Discovery

Hydroxypiperidine carboxylates are frequently employed in central nervous system (CNS) drug candidates. For instance, analogs of this compound have been investigated for their ability to modulate GABAergic neurotransmission, offering potential therapeutic avenues for anxiety and epilepsy.

Comparative Analysis with Related Piperidine Derivatives

Structural analogs of 1-tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate exhibit distinct physicochemical and biological profiles:

Table 2: Comparison with Analogous Compounds

| Compound Name | CAS Number | Key Structural Differences | Molecular Weight |

|---|---|---|---|

| (S)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate | - | Carbonyl group at 5-position | 271.31 g/mol |

| Di-tert-butyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate | 1253856-42-6 | Dual tert-butyl esters; (2S,5S) stereochemistry | 301.38 g/mol |

The presence of a hydroxyl group in the target compound, as opposed to a carbonyl group, increases its polarity and hydrogen-bonding capacity, making it more suitable for interactions with hydrophilic biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume